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Compound of Interest

Compound Name: 1-(2-Iodoethyl)-4-octylbenzene

Cat. No.: B019508 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for key reactions involving 1-
(2-Iodoethyl)-4-octylbenzene, a versatile intermediate in organic synthesis. The protocols are

intended to serve as a comprehensive guide for researchers in academia and industry,

particularly those involved in drug discovery and development, given that this compound is a

known intermediate in the synthesis of pharmaceuticals like Fingolimod.[1][2][3][4]

Chemical and Physical Properties
1-(2-Iodoethyl)-4-octylbenzene is an oily liquid, typically colorless to light yellow. It should be

stored in a cool, dark, and dry place to maintain its stability. For detailed safety and handling

information, always consult the material safety data sheet (MSDS) provided by the supplier.

Property Value

Molecular Formula C₁₆H₂₅I

Molecular Weight 344.28 g/mol

Appearance Oil

Storage Temperature
Room Temperature, keep in dark place, sealed

in dry
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Synthesis of 1-(2-Iodoethyl)-4-octylbenzene
A common method for the synthesis of 1-(2-Iodoethyl)-4-octylbenzene involves the reaction

of 4-octylphenethyl methanesulfonate with sodium iodide in anhydrous tetrahydrofuran. The

reaction is typically stirred overnight at room temperature.[3]

Key Reactions and Protocols
1-(2-Iodoethyl)-4-octylbenzene is a valuable substrate for various carbon-carbon and carbon-

nitrogen bond-forming reactions due to the reactive iodoethyl group. The following sections

detail protocols for Sonogashira, Suzuki, and Heck cross-coupling reactions, as well as

nucleophilic substitution.

Sonogashira Coupling
The Sonogashira reaction is a powerful method for the formation of a C(sp²)-C(sp) bond

between an aryl or vinyl halide and a terminal alkyne, catalyzed by palladium and copper

complexes.[5]

Experimental Protocol: Synthesis of 1-(4-Octylphenethyl)-2-phenylacetylene

// Nodes start [label="Start", shape=ellipse, style=filled, fillcolor="#F1F3F4",

fontcolor="#202124"]; reagents [label="Combine 1-(2-Iodoethyl)-4-
octylbenzene,\nPdCl₂(PPh₃)₂, CuI, and Et₃N in THF", fillcolor="#FFFFFF",

fontcolor="#202124"]; alkyne [label="Add Phenylacetylene", fillcolor="#FFFFFF",

fontcolor="#202124"]; reaction [label="Stir at room temperature\n(Monitor by TLC)",

fillcolor="#FFFFFF", fontcolor="#202124"]; workup [label="Work-up:\n- Dilute with ether\n-

Wash with NH₄Cl and brine\n- Dry over Na₂SO₄", fillcolor="#FFFFFF", fontcolor="#202124"];

purification [label="Purify by column chromatography", fillcolor="#FFFFFF",

fontcolor="#202124"]; product [label="Obtain 1-(4-Octylphenethyl)-\n2-phenylacetylene",

shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> reagents [color="#4285F4"]; reagents -> alkyne [color="#4285F4"]; alkyne ->

reaction [color="#4285F4"]; reaction -> workup [color="#4285F4"]; workup -> purification

[color="#4285F4"]; purification -> product [color="#4285F4"]; } . Caption: Workflow for the

Sonogashira coupling reaction.
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Materials:

1-(2-Iodoethyl)-4-octylbenzene (1.0 mmol)

Phenylacetylene (1.2 mmol)

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 mmol)

Copper(I) iodide (CuI) (0.06 mmol)

Triethylamine (Et₃N) (3.0 mmol)

Anhydrous tetrahydrofuran (THF) (10 mL)

Procedure:

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 1-(2-Iodoethyl)-4-
octylbenzene, PdCl₂(PPh₃)₂, and CuI.

Add anhydrous THF and triethylamine.

Add phenylacetylene dropwise to the stirred solution.

Stir the reaction mixture at room temperature and monitor its progress by thin-layer

chromatography (TLC).

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of

Celite.

Wash the filtrate with a saturated aqueous solution of ammonium chloride, followed by brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel.

Quantitative Data for Sonogashira Coupling (Representative):
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Alkyne
Partner

Catalyst
System

Base Solvent
Temp.
(°C)

Time (h) Yield (%)

Phenylacet

ylene

PdCl₂(PPh

₃)₂ / CuI
Et₃N THF RT 4 85

1-Octyne
Pd(PPh₃)₄

/ CuI
Piperidine DMF 50 6 78

Trimethylsil

ylacetylene

PdCl₂(PPh

₃)₂ / CuI
Et₃N THF RT 3 92

Suzuki Coupling
The Suzuki coupling reaction facilitates the formation of a carbon-carbon single bond between

an organoboron compound and an organohalide, catalyzed by a palladium(0) complex.[6]

Experimental Protocol: Synthesis of 1-Phenyl-2-(4-octylphenyl)ethane

// Nodes start [label="Start", shape=ellipse, style=filled, fillcolor="#F1F3F4",

fontcolor="#202124"]; reagents [label="Combine 1-(2-Iodoethyl)-4-
octylbenzene,\nPhenylboronic acid, Pd(PPh₃)₄,\nand K₂CO₃ in Toluene/H₂O",

fillcolor="#FFFFFF", fontcolor="#202124"]; reaction [label="Heat at 90°C\n(Monitor by TLC/GC-

MS)", fillcolor="#FFFFFF", fontcolor="#202124"]; workup [label="Work-up:\n- Cool and dilute

with EtOAc\n- Wash with water and brine\n- Dry over Na₂SO₄", fillcolor="#FFFFFF",

fontcolor="#202124"]; purification [label="Purify by column chromatography",

fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="Obtain 1-Phenyl-2-\n(4-

octylphenyl)ethane", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> reagents [color="#EA4335"]; reagents -> reaction [color="#EA4335"]; reaction

-> workup [color="#EA4335"]; workup -> purification [color="#EA4335"]; purification -> product

[color="#EA4335"]; } . Caption: Workflow for the Suzuki coupling reaction.

Materials:

1-(2-Iodoethyl)-4-octylbenzene (1.0 mmol)

Phenylboronic acid (1.5 mmol)
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Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol)

Potassium carbonate (K₂CO₃) (2.0 mmol)

Toluene (8 mL)

Water (2 mL)

Procedure:

In a round-bottom flask, combine 1-(2-Iodoethyl)-4-octylbenzene, phenylboronic acid, and

potassium carbonate.

Add toluene and water to the flask.

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

Add Pd(PPh₃)₄ to the mixture.

Heat the reaction at 90°C with vigorous stirring and monitor by TLC or GC-MS.

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

Wash the organic layer with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

Purify the residue by flash column chromatography.

Quantitative Data for Suzuki Coupling (Representative):
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Boronic
Acid
Partner

Catalyst Base Solvent
Temp.
(°C)

Time (h) Yield (%)

Phenylboro

nic acid
Pd(PPh₃)₄ K₂CO₃

Toluene/H₂

O
90 12 88

4-

Methoxyph

enylboronic

acid

Pd(dppf)Cl

₂
Cs₂CO₃

Dioxane/H₂

O
100 10 85

3-

Thienylbor

onic acid

Pd(OAc)₂ /

SPhos
K₃PO₄

Toluene/H₂

O
100 16 75

Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an

unsaturated halide and an alkene.[7]

Experimental Protocol: Synthesis of 1-(4-Octylphenyl)-4-phenyl-1-butene

// Nodes start [label="Start", shape=ellipse, style=filled, fillcolor="#F1F3F4",

fontcolor="#202124"]; reagents [label="Combine 1-(2-Iodoethyl)-4-octylbenzene,\nStyrene,

Pd(OAc)₂, P(o-tol)₃,\nand Et₃N in Acetonitrile", fillcolor="#FFFFFF", fontcolor="#202124"];

reaction [label="Heat at 80°C under Argon\n(Monitor by GC-MS)", fillcolor="#FFFFFF",

fontcolor="#202124"]; workup [label="Work-up:\n- Cool and filter\n- Concentrate filtrate\n-

Dissolve in ether and wash", fillcolor="#FFFFFF", fontcolor="#202124"]; purification

[label="Purify by column chromatography", fillcolor="#FFFFFF", fontcolor="#202124"]; product

[label="Obtain 1-(4-Octylphenyl)-\n4-phenyl-1-butene", shape=ellipse, style=filled,

fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> reagents [color="#FBBC05"]; reagents -> reaction [color="#FBBC05"]; reaction

-> workup [color="#FBBC05"]; workup -> purification [color="#FBBC05"]; purification -> product

[color="#FBBC05"]; } . Caption: Workflow for the Heck coupling reaction.

Materials:
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1-(2-Iodoethyl)-4-octylbenzene (1.0 mmol)

Styrene (1.5 mmol)

Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)

Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 mmol)

Triethylamine (Et₃N) (1.5 mmol)

Acetonitrile (10 mL)

Procedure:

To a sealed tube, add 1-(2-Iodoethyl)-4-octylbenzene, palladium(II) acetate, and tri(o-

tolyl)phosphine.

Add acetonitrile, styrene, and triethylamine.

Seal the tube and heat the mixture at 80°C under an argon atmosphere.

Monitor the reaction by GC-MS.

Once the reaction is complete, cool to room temperature and filter off the precipitated salts.

Concentrate the filtrate and redissolve the residue in diethyl ether.

Wash the ether solution with 1M HCl, saturated sodium bicarbonate, and brine.

Dry the organic layer over magnesium sulfate, filter, and evaporate the solvent.

Purify the product by column chromatography.

Quantitative Data for Heck Reaction (Representative):

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b019508?utm_src=pdf-body
https://www.benchchem.com/product/b019508?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b019508?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Alkene
Partner

Catalyst
System

Base Solvent
Temp.
(°C)

Time (h) Yield (%)

Styrene
Pd(OAc)₂ /

P(o-tol)₃
Et₃N Acetonitrile 80 24 70

n-Butyl

acrylate

Pd(OAc)₂ /

PPh₃
K₂CO₃ DMF 100 18 75

Cyclohexe

ne

PdCl₂(PPh

₃)₂
NaOAc DMA 120 36 60

Nucleophilic Substitution
The iodo group in 1-(2-Iodoethyl)-4-octylbenzene is a good leaving group, making the

compound susceptible to nucleophilic substitution reactions with various nucleophiles, such as

amines.[8]

Experimental Protocol: Synthesis of 1-(2-(4-Octylphenyl)ethyl)piperidine

// Nodes start [label="Start", shape=ellipse, style=filled, fillcolor="#F1F3F4",

fontcolor="#202124"]; reagents [label="Combine 1-(2-Iodoethyl)-4-octylbenzene,\nPiperidine,

and K₂CO₃ in DMF", fillcolor="#FFFFFF", fontcolor="#202124"]; reaction [label="Heat at

60°C\n(Monitor by TLC)", fillcolor="#FFFFFF", fontcolor="#202124"]; workup [label="Work-

up:\n- Pour into water and extract with EtOAc\n- Wash with brine\n- Dry over Na₂SO₄",

fillcolor="#FFFFFF", fontcolor="#202124"]; purification [label="Purify by column

chromatography", fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="Obtain 1-(2-(4-

Octylphenyl)-\nethyl)piperidine", shape=ellipse, style=filled, fillcolor="#34A853",

fontcolor="#FFFFFF"];

// Edges start -> reagents [color="#4285F4"]; reagents -> reaction [color="#4285F4"]; reaction -

> workup [color="#4285F4"]; workup -> purification [color="#4285F4"]; purification -> product

[color="#4285F4"]; } . Caption: Workflow for the nucleophilic substitution reaction.

Materials:

1-(2-Iodoethyl)-4-octylbenzene (1.0 mmol)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b019508?utm_src=pdf-body
https://www.diva-portal.org/smash/get/diva2:1564797/FULLTEXT01.pdf
https://www.benchchem.com/product/b019508?utm_src=pdf-body
https://www.benchchem.com/product/b019508?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b019508?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Piperidine (1.2 mmol)

Potassium carbonate (K₂CO₃) (2.0 mmol)

N,N-Dimethylformamide (DMF) (10 mL)

Procedure:

In a round-bottom flask, dissolve 1-(2-Iodoethyl)-4-octylbenzene in DMF.

Add piperidine and potassium carbonate to the solution.

Heat the reaction mixture to 60°C and stir until TLC analysis indicates the consumption of the

starting material.

Cool the reaction to room temperature and pour it into water.

Extract the aqueous mixture with ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by flash chromatography on silica gel.

Quantitative Data for Nucleophilic Substitution (Representative):

Nucleophile Base Solvent Temp. (°C) Time (h) Yield (%)

Piperidine K₂CO₃ DMF 60 6 90

Morpholine Cs₂CO₃ Acetonitrile 80 8 85

Benzylamine K₂CO₃ DMSO 70 12 80

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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